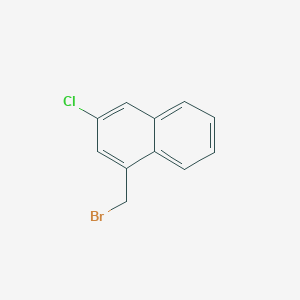

1-(Bromomethyl)-3-chloronaphthalene

概要

説明

1-(Bromomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene derivatives. One common method involves the bromination of 3-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-3-chloronaphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Electrophilic Aromatic Substitution: The chlorine atom on the naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are commonly used. These reactions are usually performed under acidic conditions to facilitate the formation of the electrophile.

Major Products:

Nucleophilic Substitution: Products include azido, thioether, and ether derivatives of this compound.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and acyl derivatives of the compound.

科学的研究の応用

1-(Bromomethyl)-3-chloronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the development of bioactive molecules and probes for studying biological processes.

作用機序

The mechanism of action of 1-(Bromomethyl)-3-chloronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile used.

類似化合物との比較

- 1-(Bromomethyl)-2-chloronaphthalene

- 1-(Bromomethyl)-4-chloronaphthalene

- 1-(Bromomethyl)-3-fluoronaphthalene

Comparison: 1-(Bromomethyl)-3-chloronaphthalene is unique due to the specific positioning of the bromomethyl and chlorine groups on the naphthalene ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different electronic and steric properties, affecting its behavior in synthetic and industrial applications.

生物活性

1-(Bromomethyl)-3-chloronaphthalene is an organic compound characterized by its unique structure, which includes a bromomethyl group at the first position and a chlorine atom at the third position of a naphthalene ring. This compound is recognized for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHBrCl

- Molecular Weight : 241.51 g/mol

- CAS Number : 51671-06-8

The presence of halogen substituents (bromine and chlorine) enhances the reactivity of this compound, making it a valuable intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals .

Biological Activity Overview

This compound has been studied for its potential biological activities, although specific research focusing solely on this compound is limited. Its structural similarities to other halogenated naphthalenes suggest possible interactions with biological systems that merit further investigation.

While detailed studies specifically addressing the mechanism of action for this compound are scarce, halogenated compounds often exhibit interactions with biological macromolecules through:

- Hydrophobic interactions : The aromatic naphthalene structure can engage in π-π stacking with nucleic acids and proteins.

- Electrophilic reactivity : The bromomethyl and chlorinated functionalities can participate in nucleophilic substitution reactions, potentially leading to modifications in biological targets such as enzymes or receptors.

Case Studies and Relevant Research

-

Biodegradation Studies :

- A study conducted on similar chlorinated naphthalenes indicated that bacterial strains adapted to degrade compounds like 1-chloronaphthalene showed significant changes in cell surface properties after prolonged exposure. This suggests that related compounds may also influence microbial degradation pathways, which could be relevant for understanding the environmental impact and biodegradation potential of this compound .

- Synthesis Applications :

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHBrCl | Potentially bioactive | Organic synthesis |

| 1-Bromo-3-chloronaphthalene | CHBrCl | Exhibits activity | Intermediate in synthesis |

| 1-Chloronaphthalene | CHCl | Biodegradable | Environmental remediation |

特性

IUPAC Name |

1-(bromomethyl)-3-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQDQGTJQKYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。